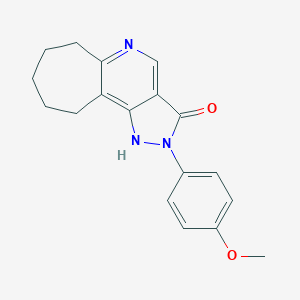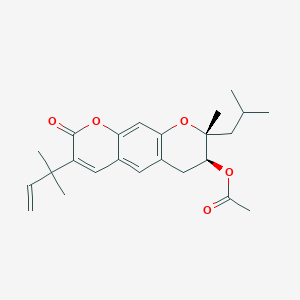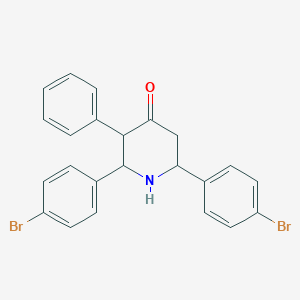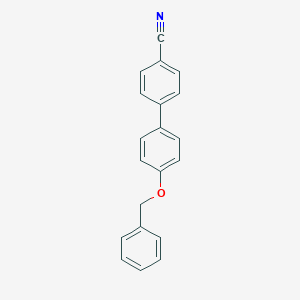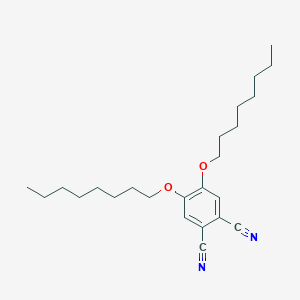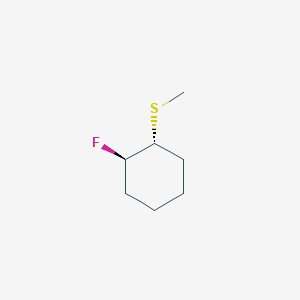
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane, also known as FMSC, is a cyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. FMSC belongs to the family of cyclohexane derivatives and is widely used in various fields of research, including medicinal chemistry, pharmaceuticals, and material sciences.
Mechanism Of Action
The mechanism of action of (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane is not fully understood. However, it is believed that (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane interacts with various enzymes and proteins in the body, leading to changes in their activity. (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane has been shown to inhibit the activity of enzymes involved in viral replication, making it a promising candidate for the development of antiviral agents.
Biochemical And Physiological Effects
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial, antiviral, and anticancer properties. (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane has several advantages for lab experiments. It is relatively easy to synthesize, making it readily available for research. It is also stable under normal laboratory conditions, making it easy to handle and store. However, (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane has certain limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For the research of (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane include the development of novel antiviral agents, fluorescent materials, and polymers, as well as further research into its mechanism of action and potential applications in various fields of research.
Synthesis Methods
The synthesis method of (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane involves the reaction of cyclohexanone with methyl magnesium bromide and then with sulfur tetrafluoride. The reaction results in the formation of (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane with a yield of around 70%. The synthesis method of (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane is relatively simple and straightforward, making it a popular choice for researchers in various fields.
Scientific Research Applications
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and materials. (1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane has been used in the synthesis of novel antiviral agents, antibacterial agents, and anticancer agents. It has also been used in the synthesis of fluorescent materials and polymers.
properties
CAS RN |
122895-30-1 |
|---|---|
Product Name |
(1R,2R)-1-Fluoro-2-methylsulfanylcyclohexane |
Molecular Formula |
C7H13FS |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
(1R,2R)-1-fluoro-2-methylsulfanylcyclohexane |
InChI |
InChI=1S/C7H13FS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
PCLYWTBYNXWRCT-RNFRBKRXSA-N |
Isomeric SMILES |
CS[C@@H]1CCCC[C@H]1F |
SMILES |
CSC1CCCCC1F |
Canonical SMILES |
CSC1CCCCC1F |
synonyms |
Cyclohexane, 1-fluoro-2-(methylthio)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



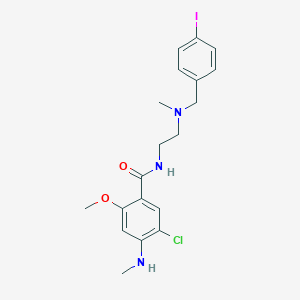
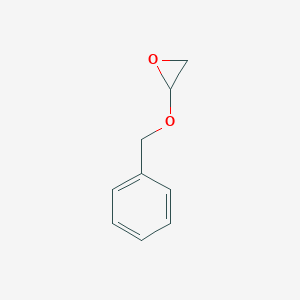
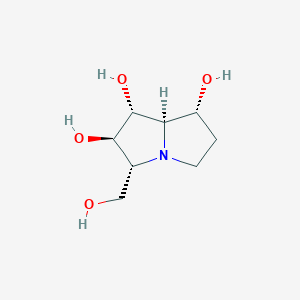
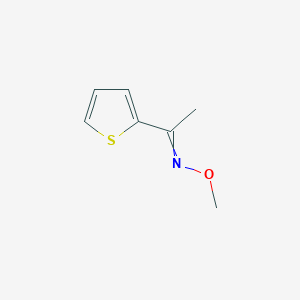
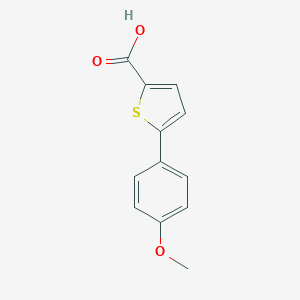
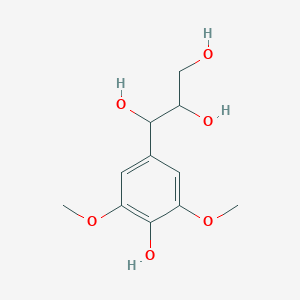
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
